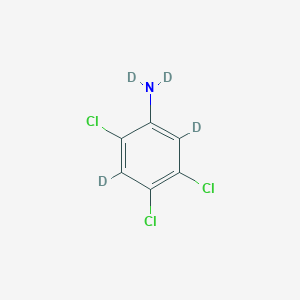

2,4,5-Trichloroaniline-d4

Description

2,4,5-Trichloroaniline-d4 is a deuterium-labeled analog of 2,4,5-Trichloroaniline, a halogenated aniline derivative. The compound is synthesized by replacing four hydrogen atoms with deuterium (D) at specific positions on the aromatic ring and amine group, resulting in the molecular formula Cl₃C₆D₂ND₂ and a molecular weight of 200.48 g/mol . Its CAS registry number is 1219804-61-1, distinguishing it from the non-deuterated form (CAS 636-30-6) .

This isotopically labeled compound is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and tracking in environmental, pharmaceutical, and biochemical research . Produced by specialized suppliers like Cambridge Isotope Laboratories (CIL), it meets high purity standards (>98%) required for analytical applications .

Properties

Molecular Formula |

C6H4Cl3N |

|---|---|

Molecular Weight |

200.5 g/mol |

IUPAC Name |

2,4,5-trichloro-N,N,3,6-tetradeuterioaniline |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2/i1D,2D/hD2 |

InChI Key |

GUMCAKKKNKYFEB-OPTZXGQFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)N([2H])[2H] |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloroaniline-d4 typically involves the chlorination of aniline in the presence of deuterium. The process begins with the nitration of 1,2,4-trichlorobenzene to form 2,4,5-trichloronitrobenzene. This intermediate is then reduced using iron powder and hydrochloric acid to yield 2,4,5-Trichloroaniline .

Industrial Production Methods

Industrial production of 2,4,5-Trichloroaniline-d4 follows a similar route but on a larger scale. The process involves the use of large reaction kettles where chlorobenzene and aniline are reacted in the presence of hydrogen chloride gas and chlorine gas. The reaction mixture is then filtered, and the solid product is dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloroaniline-d4 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often use reagents like iron powder and hydrochloric acid.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Iron powder and hydrochloric acid at elevated temperatures.

Substitution: Chlorine gas in the presence of anhydrous solvents.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: 2,4,5-Trichloroaniline.

Substitution: Various chlorinated and nitrated derivatives.

Scientific Research Applications

Environmental Analysis

2,4,5-Trichloroaniline-d4 is used as a tracer in environmental studies to assess the fate and transport of contaminants. Its unique isotopic signature allows for precise tracking in complex environmental matrices.

- Case Study : A study employed high-resolution mass spectrometry to detect emerging environmental contaminants. The use of deuterated compounds like 2,4,5-trichloroaniline-d4 facilitated the identification of transformation products in water samples .

Pharmacological Research

This compound is significant in pharmacological studies due to its structural similarity to various bioactive compounds. It serves as a reference standard in the evaluation of drug interactions and metabolic pathways.

- Case Study : Research on the biological activity of chloroaniline derivatives indicated that similar compounds exhibited antimicrobial properties. The structure-activity relationship (SAR) analyses provided insights into how modifications affect efficacy against pathogens .

Kinetic Studies

Kinetic measurements involving 2,4,5-trichloroaniline-d4 have been conducted to understand reaction mechanisms in organic synthesis.

- Research Findings : A kinetic study demonstrated that the hydrolysis of phosphate mono-esters derived from this compound was influenced by acid catalysis. The results supported hypotheses regarding bond fission and reaction order, contributing valuable data for organic chemists .

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Analysis | Tracer for contaminant studies | Effective in identifying transformation products |

| Pharmacological Research | Reference standard for drug interaction studies | Insights into SAR for antimicrobial activity |

| Kinetic Studies | Understanding reaction mechanisms in organic synthesis | Supported acid catalysis hypothesis |

Mechanism of Action

The mechanism of action of 2,4,5-Trichloroaniline-d4 involves its interaction with various molecular targets. It acts as an inhibitor of certain enzymes, disrupting normal biochemical pathways. The compound’s chlorinated structure allows it to bind effectively to proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

2,4,5-Trichloroaniline (Non-Deuterated Form)

2,4,6-Trichloroaniline Hydrochloride

4-Chloroaniline-d4

3,5-Dichloro-2,4-difluoroaniline

- Molecular Formula : C₆H₃Cl₂F₂N

- Molecular Weight : 216.0 g/mol .

- Key Differences: Substitution pattern includes two chlorines (positions 3,5) and two fluorines (positions 2,4). Fluorine’s electronegativity increases stability and alters reactivity compared to purely chloro-substituted analogs. Toxicity profile: Studied for combined effects with nanomaterials, highlighting structural impacts on environmental toxicity .

Comparative Data Table

Biological Activity

2,4,5-Trichloroaniline-d4 (CAS Number: 1219804-61-1) is a deuterated derivative of 2,4,5-trichloroaniline, a compound known for its environmental persistence and potential toxicological effects. This article explores the biological activity of 2,4,5-Trichloroaniline-d4, focusing on its degradation pathways, toxicity, and ecological implications based on diverse research findings.

- Molecular Formula: C6H4Cl3N

- Molecular Weight: 200.49 g/mol

- Solubility: Slightly soluble in DMSO and methanol .

Degradation Studies

Research indicates that 2,4,5-trichloroaniline undergoes both photochemical and microbial degradation. A study conducted in eutrophic lake waters revealed that:

- Photochemical Processes: Approximately 81% of the mineralization was attributed to photochemical processes.

- Microbial Processes: Only 19% was due to microbial activity. The presence of algae inhibited bacterial mineralization of photoproducts .

The following table summarizes the degradation rates observed in various conditions:

| Condition | Mineralization (%) |

|---|---|

| Dark (no light) | 0 |

| Light (12h light/dark cycle) | 28 |

| Presence of algae | 6.8 |

| Absence of algae | 9.4 |

Toxicological Effects

The toxicological profile of 2,4,5-Trichloroaniline-d4 suggests significant risks associated with exposure:

- Acute Toxicity: Classified as acute toxic (H301 + H311 + H331).

- Chronic Effects: Potential for specific target organ toxicity with repeated exposure (H373).

- Environmental Impact: Recognized as hazardous to aquatic life with long-lasting effects (H410) .

Ecotoxicological Assessments

A comprehensive study assessed the bioaccumulation of 2,4,5-trichloroaniline in aquatic organisms. The findings highlighted:

- Bioaccumulation in Macroinvertebrates: Organisms such as mussels and crayfish showed significant accumulation rates.

- Human Health Risks: The consumption of these organisms poses potential health risks to humans and wildlife due to the presence of this compound in their tissues .

Remedial Investigations

In a remedial investigation conducted by the EPA:

Q & A

Q. What are the critical considerations for synthesizing 2,4,5-Trichloroaniline-d4 with high isotopic purity?

Methodological Answer:

- Use deuterium exchange reactions under controlled conditions (e.g., acidic D₂O or catalytic deuteration) to replace protons in the aniline group.

- Monitor isotopic purity via ¹H-NMR or mass spectrometry (MS) to ensure >98% deuterium incorporation at the labeled positions (D2 and D4) .

- Validate purity using HPLC coupled with isotope ratio analysis to detect residual non-deuterated impurities .

Q. How can 2,4,5-Trichloroaniline-d4 be distinguished from non-deuterated analogs in environmental samples?

Methodological Answer:

Q. What are the best practices for storing 2,4,5-Trichloroaniline-d4 to prevent degradation?

Methodological Answer:

- Store in airtight, amber-glass vials under inert gas (e.g., argon) at −20°C to minimize photolytic and oxidative degradation .

- Conduct stability tests via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) and monitor purity using LC-MS .

Advanced Research Questions

Q. How do isotopic effects of deuterium in 2,4,5-Trichloroaniline-d4 influence its reaction kinetics in photodegradation studies?

Methodological Answer:

- Compare rate constants (k) of deuterated vs. non-deuterated compounds under UV/visible light using a photoreactor with controlled wavelength and intensity.

- Analyze kinetic isotope effects (KIE) via Arrhenius plots to assess bond dissociation energy differences .

- Use computational modeling (e.g., DFT) to predict isotopic impacts on electronic transitions .

Q. What experimental designs resolve contradictions in environmental fate data for 2,4,5-Trichloroaniline-d4?

Methodological Answer:

- Conduct controlled microcosm studies to isolate variables (e.g., pH, microbial activity, light exposure) affecting degradation pathways .

- Validate findings through inter-laboratory comparisons using standardized protocols (e.g., OECD 307 for soil degradation) .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors in disparate datasets .

Q. How can metabolic pathways of 2,4,5-Trichloroaniline-d4 in model organisms be traced with minimal interference from endogenous compounds?

Methodological Answer:

- Use stable isotope-resolved metabolomics (SIRM) with ¹³C/¹⁵N-labeled co-factors to track deuterium retention in metabolites .

- Employ high-resolution MS (HRMS) with MS/MS fragmentation to distinguish deuterated metabolites from background noise .

- Validate pathways using in vitro enzyme assays (e.g., cytochrome P450 isoforms) to confirm biotransformation steps .

Q. What strategies mitigate cross-reactivity of 2,4,5-Trichloroaniline-d4 with structurally similar analytes in multiplex assays?

Methodological Answer:

- Optimize chromatographic separation using UPLC with a phenyl-hexyl stationary phase to resolve co-eluting isomers .

- Develop antibody-based probes (e.g., molecularly imprinted polymers) with specificity for the deuterated aromatic ring .

- Validate selectivity via spike-and-recovery experiments in complex matrices (e.g., soil, biological fluids) .

Methodological Considerations

- Data Validation : Cross-reference results with non-deuterated analogs to isolate isotopic effects from experimental artifacts .

- Ethical Compliance : Ensure safe handling protocols for chlorinated aromatics, including fume hood use and waste neutralization .

- Interdisciplinary Collaboration : Integrate analytical chemistry, toxicology, and environmental science frameworks to address compound complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.